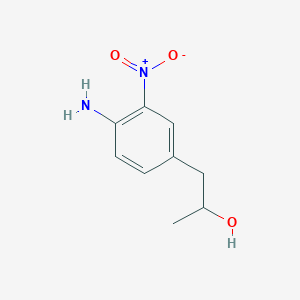
1-(4-Amino-3-nitrophenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-3-nitrophenyl)propan-2-ol is an organic compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol . It is characterized by the presence of an amino group, a nitro group, and a hydroxyl group attached to a phenyl ring. This compound is typically found as a red-brown to red solid or liquid .
科学的研究の応用
1-(4-Amino-3-nitrophenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
準備方法
The synthesis of 1-(4-Amino-3-nitrophenyl)propan-2-ol can be achieved through various synthetic routes. One common method involves the nitration of 4-aminophenylpropan-2-ol, followed by reduction to yield the desired product . The reaction conditions typically require an inert atmosphere and room temperature . Industrial production methods may involve large-scale nitration and reduction processes, ensuring high purity and yield.
化学反応の分析
1-(4-Amino-3-nitrophenyl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . Major products formed from these reactions include carbonyl compounds, secondary amines, and substituted phenyl derivatives.
作用機序
The mechanism by which 1-(4-Amino-3-nitrophenyl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and nitro groups play crucial roles in binding to active sites, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate biochemical pathways and influence cellular processes .
類似化合物との比較
1-(4-Amino-3-nitrophenyl)propan-2-ol can be compared with similar compounds such as 2-Amino-1-(4-nitrophenyl)propane-1,3-diol . While both compounds contain amino and nitro groups, their structural differences lead to distinct chemical properties and reactivity. The presence of an additional hydroxyl group in 2-Amino-1-(4-nitrophenyl)propane-1,3-diol may enhance its solubility and influence its interactions with biological targets .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in diverse reactions and interact with multiple molecular targets, making it a valuable tool in research and industry.
特性
IUPAC Name |
1-(4-amino-3-nitrophenyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(12)4-7-2-3-8(10)9(5-7)11(13)14/h2-3,5-6,12H,4,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZCJEDTVDAWSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)N)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2372913.png)
![7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2372915.png)
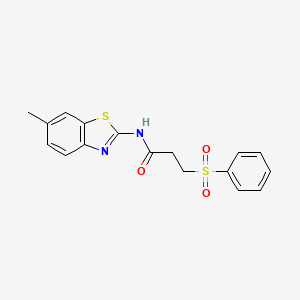

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2372922.png)
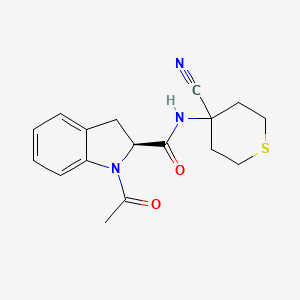
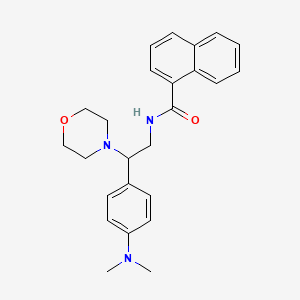
![3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2372926.png)

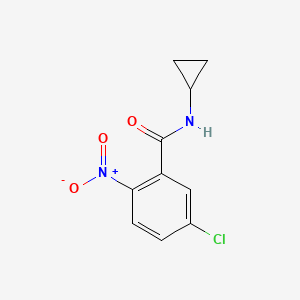
![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2372929.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2372930.png)
![1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2372934.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2372935.png)
